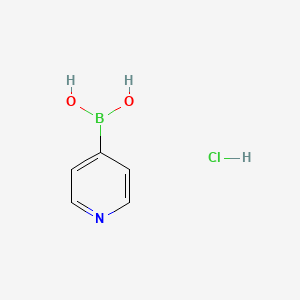

Pyridine-4-boronic acid hydrochloride

説明

Positional Isomers

Heterocyclic Analogues

Saturated Ring Systems

- Piperidine-4-boronic acid hydrochloride (CAS 2306405-20-7) adopts a chair conformation, with the boronic acid group in an equatorial position. This steric shielding reduces its diol-binding capacity compared to planar pyridine derivatives.

| Derivative | pKa₁ | Hydrogen Bonding Motif | Metal Coordination Behavior |

|---|---|---|---|

| 4-Pyridinylboronic acid | 3.85 | R₂,₂(8) dimer + N–H···Cl–M | Forms polymeric Mn/Cd chains |

| 3-Pyridinylboronic acid | 4.34 | Isolated dimers + B–OH···O | Prefers cis-edge-sharing |

| 1H-Pyrazol-4-ylboronic acid | 6.20 | No cyclic dimers | Monodentate Cl⁻ binding |

特性

IUPAC Name |

pyridin-4-ylboronic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BNO2.ClH/c8-6(9)5-1-3-7-4-2-5;/h1-4,8-9H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCZXYQJUECNKAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=NC=C1)(O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90656959 | |

| Record name | Pyridin-4-ylboronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90656959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913835-65-1 | |

| Record name | Pyridin-4-ylboronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90656959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 913835-65-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions: Pyridine-4-boronic acid hydrochloride can be synthesized through several methods. One common approach involves the halogen-metal exchange reaction followed by borylation. This method typically uses a halopyridine as the starting material, which undergoes a reaction with an organometallic reagent such as n-butyllithium, followed by treatment with a boron reagent like triisopropyl borate .

Industrial Production Methods: In industrial settings, the production of this compound often involves palladium-catalyzed cross-coupling reactions. These reactions are carried out under controlled conditions to ensure high yield and purity. The use of microwave irradiation has also been explored to enhance reaction efficiency and reduce production time .

化学反応の分析

Types of Reactions: Pyridine-4-boronic acid hydrochloride primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between a boronic acid and an organohalide in the presence of a palladium catalyst .

Common Reagents and Conditions: Typical reagents used in these reactions include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like ethanol or toluene. The reactions are usually conducted under inert atmosphere conditions to prevent oxidation .

Major Products: The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

科学的研究の応用

Organic Synthesis

Pyridine-4-boronic acid hydrochloride is primarily utilized in the Suzuki-Miyaura coupling reaction, a pivotal method for forming carbon-carbon bonds. This reaction is crucial for synthesizing biaryl compounds, which are fundamental in pharmaceuticals and agrochemicals. The compound serves as a boron source and can facilitate reactions under mild conditions, making it an attractive choice for chemists.

Key Reactions Involving this compound :

- Suzuki-Miyaura Coupling : This reaction allows the formation of aryl-aryl bonds, essential for synthesizing complex organic molecules.

- Amidation Reactions : It acts as a catalyst for dehydrative condensation reactions to synthesize amides from carboxylic acids and amines .

Medicinal Chemistry

This compound has shown promise in developing various therapeutic agents, particularly in oncology and virology. Its derivatives are being explored as inhibitors for several key protein kinases involved in cancer progression.

Case Studies :

- HIV-1 Protease Inhibitors : Research indicates that pyridine-based compounds can inhibit HIV-1 protease effectively, aiding in antiviral drug development .

- Cancer Therapeutics : Compounds derived from pyridine-4-boronic acid exhibit inhibitory activity against PDK1 and CK2 kinases, which are implicated in tumor growth and survival .

Bioconjugation and Imaging

The reversible covalent bond formation ability of pyridine boronates makes them suitable for bioconjugation applications. They can be used to label biomolecules for imaging purposes, particularly in live-cell imaging studies.

Data Table: Applications Overview

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Organic Synthesis | Suzuki-Miyaura Coupling | Efficient formation of biaryl compounds |

| Medicinal Chemistry | HIV-1 Protease Inhibitors | Effective inhibitors with potential therapeutic use |

| Cancer Therapeutics | Inhibitory effects on key protein kinases | |

| Bioconjugation | Live-cell Imaging | Useful for labeling biomolecules |

作用機序

The mechanism of action of pyridine-4-boronic acid hydrochloride in cross-coupling reactions involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired biaryl product . The molecular targets and pathways involved in its biological applications include inhibition of specific enzymes and modulation of signaling pathways .

類似化合物との比較

Structural Analogues: Positional Isomers

Pyridine-2-boronic Acid (CAS: 197958-29-5) and Pyridine-3-boronic Acid (CAS: 1692-25-7)

- Structural Differences : The boronic acid group is attached to the ortho (2-position) or meta (3-position) of the pyridine ring, respectively.

- Key Properties: Property Pyridine-2-boronic Acid Pyridine-3-boronic Acid Pyridine-4-boronic Acid Hydrochloride CAS Number 197958-29-5 1692-25-7 913835-65-1 Molecular Weight 122.92 g/mol 122.92 g/mol ~159.38 g/mol Purity 95% 97% 97% Melting Point Not reported Not reported Not explicitly reported

- Applications : All three isomers are used in Suzuki couplings, but the para isomer (4-position) is often preferred due to steric and electronic advantages in coupling reactions . The hydrochloride form of the 4-isomer offers improved handling in moisture-sensitive reactions .

Boronic Acid Derivatives: Esters and Stabilized Forms

Pinacol Esters

- Examples :

- Key Differences :

- Stability : Pinacol esters are air- and moisture-stable, avoiding the need for anhydrous conditions during storage.

- Reactivity : Require hydrolysis to the free boronic acid before use in Suzuki couplings, unlike the hydrochloride salt, which may act directly in certain conditions .

- Molecular Weight : Higher (e.g., 205.06 g/mol for pyridine-4-boronic acid pinacol ester) due to the ester group .

Hydrochloride vs. Free Acid

- Solubility: The hydrochloride form is more soluble in polar solvents (e.g., water, methanol) compared to the free acid .

- Stability : The hydrochloride salt resists protodeboronation better than the free acid in aqueous environments .

Halogen-Substituted Analogues

(2-Chloropyridin-4-yl)boronic Acid (CAS: 458532-96-2)

- Structural Feature : A chlorine substituent at the 2-position of the pyridine ring.

- Application : Introduces steric hindrance, directing coupling reactions to specific positions on aromatic rings.

- Comparison : Less commonly used than this compound due to synthetic complexity and cost .

生物活性

Pyridine-4-boronic acid hydrochloride is a compound that has garnered significant attention in the fields of medicinal chemistry and organic synthesis due to its unique properties and biological activities. This article delves into the biological activity of this compound, highlighting its applications, mechanisms, and relevant research findings.

This compound is a boronic acid derivative characterized by its ability to form hydrogen bonds and interact with various biological targets. Its chemical structure allows it to act as a versatile building block in organic synthesis, particularly in the formation of heterocyclic compounds .

Key Properties:

- Molecular Formula: CHBClN\O

- Appearance: Light orange granular powder

- Solubility: Soluble in water and organic solvents

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition: Boronic acids, including pyridine-4-boronic acid, are known to inhibit serine proteases and β-lactamases, which are crucial in antibiotic resistance mechanisms. This inhibition is primarily due to the interaction of the boronic acid moiety with the active sites of these enzymes .

- Binding Affinity with Diols: The compound exhibits high binding affinity for diols, making it useful in sensor development and bioconjugation applications. This property is particularly valuable in drug delivery systems where selective targeting is essential .

- Catalytic Activity: this compound serves as an effective catalyst in various organic reactions, including Suzuki-Miyaura coupling reactions, which are pivotal for synthesizing complex organic molecules used in pharmaceuticals .

Anticancer Activity

Research has shown that pyridine-4-boronic acid derivatives possess significant anticancer properties. For instance, they have been explored as potential inhibitors for specific cancer-related proteins such as PDK1 and protein kinase CK2. These proteins play crucial roles in cell proliferation and survival pathways, making them attractive targets for cancer therapy .

Antibacterial Properties

Studies have indicated that this compound can inhibit the growth of various bacterial strains by targeting β-lactamases, thus overcoming antibiotic resistance. This property has been demonstrated in laboratory settings, showcasing its potential as a lead compound for developing new antibacterial agents .

Case Studies

- Study on Antiviral Activity: A study investigated the effectiveness of pyridine-4-boronic acid derivatives against HIV-1 protease. The results indicated that these compounds could inhibit viral replication by interfering with protease activity, thus preventing the maturation of viral particles .

- Inhibition of Biofilm Formation: Another study highlighted the ability of pyridine-4-boronic acid to inhibit biofilm formation in Pseudomonas aeruginosa, a common pathogen associated with chronic infections. The compound was shown to reduce the production of virulence factors like pyoverdine and elastase without the need for antibiotics .

Research Findings Summary Table

Q & A

Q. What are the critical physicochemical properties of pyridine-4-boronic acid hydrochloride that influence its stability and handling in laboratory settings?

this compound is stable under recommended storage conditions (0–6°C, protected from light and moisture), but decomposes upon exposure to strong oxidizers, producing harmful byproducts like nitrogen oxides and boron oxides . Key properties include:

- Solubility : Soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water.

- pH Sensitivity : Stability decreases in acidic or alkaline conditions due to boronic acid protonation or hydrolysis .

- Hygroscopicity : Requires desiccated storage to prevent hydrolysis of the boronic acid moiety .

Q. How should this compound be stored to maintain stability during long-term experiments?

- Temperature : Store at 0–6°C in airtight containers to prevent thermal degradation .

- Light Sensitivity : Protect from UV/visible light to avoid photolytic decomposition .

- Moisture Control : Use desiccants (e.g., silica gel) in storage containers to minimize hydrolysis .

Q. What analytical methods are recommended for characterizing the purity of this compound?

- HPLC : Use a C18 column with a methanol/water mobile phase (adjusted to pH 3–4 with phosphoric acid) for separation; monitor at 254 nm .

- NMR Spectroscopy : Confirm structural integrity via and NMR, checking for peaks indicative of boronic acid (e.g., ~30 ppm in NMR) .

- Mass Spectrometry : Validate molecular weight (159.38 g/mol) via ESI-MS in positive ion mode .

Q. Which solvents are optimal for dissolving this compound in cross-coupling reactions?

- Polar Aprotic Solvents : DMF, DMSO, or THF are preferred for Suzuki-Miyaura couplings due to their ability to dissolve both boronic acids and palladium catalysts .

- Aqueous Mixtures : For biphasic reactions, use water-miscible solvents (e.g., ethanol) with a base like NaCO to stabilize the boronate intermediate .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for this compound in Suzuki-Miyaura couplings?

- Catalyst Selection : Use Pd(PPh) or SPhos-Pd-G3 for electron-deficient aryl halides to enhance coupling efficiency .

- Base Choice : KCO or CsCO in ethanol/water mixtures (3:1 v/v) improves boronate formation and reduces side reactions .

- Temperature : Conduct reactions at 60–80°C for 12–24 hours to balance yield and decomposition risks .

Q. How should contradictory data on catalytic activity in cross-coupling reactions be analyzed?

- Parameter Screening : Systematically vary solvents, bases, and catalysts to identify confounding factors (e.g., solvent polarity affecting boronate stability) .

- Byproduct Analysis : Use GC-MS or LC-MS to detect decomposition products (e.g., boric acid) that may inhibit catalysis .

- Kinetic Studies : Compare reaction rates under different conditions to isolate variables causing discrepancies .

Q. What strategies mitigate decomposition of this compound during multi-step syntheses?

- In Situ Protection : Convert the boronic acid to a pinacol ester under anhydrous conditions to enhance stability .

- Low-Temperature Handling : Perform reactions at ≤10°C to slow hydrolysis and oxidation .

- Purification Techniques : Use flash chromatography with silica gel pre-treated with triethylamine to minimize acid-catalyzed degradation .

Q. How is this compound applied in designing hydrogen-bonded organic frameworks (HOFs)?

- Monomer Synthesis : React with carbazole derivatives via Suzuki coupling to form rigid, planar building blocks (e.g., CPPY in HOF-FJU-206) .

- Crystallization : Recrystallize from DMF to obtain single crystals for SCXRD analysis, enabling precise structural characterization .

- Functionalization : Incorporate pyridyl units for post-synthetic modification (e.g., acid sensing via fluorescence quenching) .

Q. What methodologies are used to develop HPLC protocols for monitoring reactions involving this compound?

- Column Selection : Kromasil C18 (150 mm × 4.6 mm, 5 µm) with a mobile phase of methanol and 0.03 M KHPO (30:70 v/v) at 1 mL/min .

- Detection Wavelength : 207 nm for boronic acid derivatives, with calibration curves validated over 1–10 µg/mL .

- Sample Preparation : Quench reactions with cold acetonitrile to precipitate catalysts and stabilize boronic acid intermediates .

Q. What role does this compound play in fluorescence-based sensor design?

- Recognition Motif : The boronic acid group binds diols (e.g., saccharides) or anions, inducing conformational changes in sensor molecules .

- Signal Transduction : Pair with fluorophores (e.g., carbazole) to create turn-on/off sensors for detecting analytes like glucose or reactive oxygen species .

- Validation : Compare emission spectra before/after analyte addition to quantify binding affinity and selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。